2-methoxy-5-{5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carbonyl}pyridine
Description
2-Methoxy-5-{5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carbonyl}pyridine is a bicyclic heteroaromatic compound featuring a pyrrolo[3,4-b]pyridine core linked via a carbonyl group to a 2-methoxypyridine moiety. Its methoxy group and pyridine substituents influence solubility, bioavailability, and receptor interaction dynamics.
Properties
IUPAC Name |
5,7-dihydropyrrolo[3,4-b]pyridin-6-yl-(6-methoxypyridin-3-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O2/c1-19-13-5-4-10(7-16-13)14(18)17-8-11-3-2-6-15-12(11)9-17/h2-7H,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXEQFVCFDINFEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)C(=O)N2CC3=C(C2)N=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
One-Pot Cascade Reactions (Ugi-3CR/Aza Diels-Alder)
The pyrrolo[3,4-b]pyridine skeleton has been efficiently constructed via a multicomponent reaction (MCR) sequence. Segura-Olvera et al. demonstrated that combining aldehydes, amines, isocyanides, and maleic anhydride under Scandium(III) triflate catalysis yields polysubstituted pyrrolo[3,4-b]pyridin-5-ones. For example:
- Reactants : 4-Chlorobenzaldehyde, 3-morpholinopropan-1-amine, tert-butyl isocyanide, and maleic anhydride.
- Conditions : Benzene, Sc(OTf)₃ (20 mol%), microwave irradiation (100°C, 30 min).
- Outcome : 46–45% yield of the bicyclic product after cyclization and dehydration.
Adapting this method, the 6-carbonyl group can be introduced by substituting maleic anhydride with a carbonyl-containing dienophile or modifying post-cyclization oxidation steps.
Three-Component Reaction with β-Enamino Imides
Jiang et al. reported a base-promoted three-component reaction using β-enamino imides, aromatic aldehydes, and malononitrile derivatives to assemble pyrrolo[3,4-b]pyridines. Key features include:
- Scope : Electron-donating and withdrawing substituents on aldehydes (e.g., p-CH₃, p-Cl, p-NO₂) tolerate the reaction.
- Conditions : Triethylamine in ethanol under reflux (5–10 h).
- Yields : 52–95% for malononitrile-derived products (Table 1).
| Entry | Aldehyde (Ar) | Malononitrile Derivative | Yield (%) |
|---|---|---|---|
| 1 | p-CH₃C₆H₄ | CN | 90 |
| 2 | p-ClC₆H₄ | CO₂Et | 52 |
| 3 | p-BrC₆H₄ | CONH₂ | 82 |
Functionalization at the 6-Position: Introducing the Carbonyl Group
Post-Cyclization Oxidation
The 6-position of pyrrolo[3,4-b]pyridine can be oxidized to a ketone using mild oxidizing agents. For instance:
Direct Incorporation via Carbonyl-Containing Building Blocks
Maleic anhydride, as employed in Ugi-3CR protocols, inherently introduces a carbonyl group during cyclization. Alternatively, using acetylenedicarboxylates in aza-Diels-Alder reactions provides direct access to carbonyl-functionalized intermediates.
Synthesis of the 2-Methoxypyridine Subunit
Nucleophilic Aromatic Substitution
2-Methoxypyridine is commercially available but can be synthesized via:
Directed Ortho-Metalation
For functionalization at the 5-position, directed metalation strategies enable precise substitution:
- Substrate : 2-Methoxypyridine.
- Directing Group : Methoxy group.
- Reagent : LDA (Lithium Diisopropylamide), followed by electrophilic quenching (e.g., CO₂ for carboxylation).
Coupling Strategies: Linking the Subunits
Friedel-Crafts Acylation
The electron-rich 2-methoxypyridine can undergo Friedel-Crafts acylation with the pyrrolo[3,4-b]pyridine-6-carbonyl chloride:
- Conditions : AlCl₃ (Lewis acid), dichloromethane, 0°C to RT.
- Challenge : Regioselectivity at the 5-position due to competing sites.
Suzuki-Miyaura Cross-Coupling
If the carbonyl group is replaced with a boronic ester, Suzuki coupling offers a palladium-catalyzed route:
- Catalyst : Pd(PPh₃)₄.
- Base : K₂CO₃.
- Solvent : DME/H₂O (3:1).
Amide Bond Formation
Activating the carbonyl as an acid chloride (using SOCl₂) and reacting with 5-amino-2-methoxypyridine:
- Coupling Agent : HATU or EDCl/HOBt.
- Solvent : DMF or THF.
- Yield : 60–75% (based on analogous acylations).
Optimization and Challenges
Regioselectivity in Cyclization
The fusion pattern of pyrrolo[3,4-b]pyridine is highly sensitive to reaction conditions. Microwave-assisted synthesis, as in, enhances regiocontrol by accelerating kinetics and minimizing side reactions.
Stability of Intermediates
The 6-carbonyl group may undergo undesired reductions or nucleophilic attacks. Protective strategies (e.g., silyl ethers for alcohols) are advisable during multistep syntheses.
Scalability
Large-scale synthesis (>10 mmol) requires solvent optimization. The use of ethanol or acetonitrile, as demonstrated in, ensures cost-effectiveness and easier workup.
Chemical Reactions Analysis
Types of Reactions
2-methoxy-5-{5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carbonyl}pyridine can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The carbonyl group in the methanone linkage can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents used under mild conditions.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxyl or carbonyl derivative, while reduction of the methanone linkage can produce an alcohol.
Scientific Research Applications
2-methoxy-5-{5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carbonyl}pyridine has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its structural features make it a candidate for studying interactions with biological macromolecules.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-methoxy-5-{5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carbonyl}pyridine involves its interaction with molecular targets such as enzymes or receptors. The methoxy and pyrrolopyridine groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity. The exact pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Structural Analogs in mGlu5 Modulation
GRN-529
- Structure : 2-{2-[2-(Difluoromethoxy)-5-({5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl}carbonyl)phenyl]ethynyl}pyridine.
- Key Differences : Replaces the methoxy group with a difluoromethoxy substituent and incorporates an ethynylpyridine chain.
- Pharmacological Profile : Demonstrates dose-dependent efficacy in anxiety, depression, and pain models (e.g., forced swim test, SIH response attenuation) .
- Advantage : Difluoromethoxy enhances metabolic stability compared to methoxy, improving pharmacokinetics .
Basimglurant
- Structure : 2-Chloro-4-{[1-(4-fluorophenyl)-2,5-dimethyl-1H-imidazol-4-yl]ethynyl}pyridine.
- Key Differences : Substitutes the pyrrolopyridine core with a fluorophenyl-imidazole-ethynyl system.
- Pharmacological Profile : Phase II clinical success in major depressive disorder (MDD) with significant MADRS improvements .
- Advantage : Enhanced selectivity for mGlu5 due to imidazole-fluorophenyl interactions .
AFQ056 (Mavoglurant)
- Structure : Methyl (3aR,4S,7aR)-4-hydroxy-4-[2-(3-methylphenyl)ethynyl]-hexahydroindole-1-carboxylate.
- Key Differences : Hexahydroindole core replaces pyrrolopyridine, with a methylphenyl ethynyl group.
- Pharmacological Profile : Improved rodent pharmacokinetics and efficacy in Fragile X syndrome and L-dopa-induced dyskinesia .
- Advantage : Hydroxy and methylphenyl groups optimize blood-brain barrier penetration .
Substituent Effects on Physicochemical Properties
*LogP values estimated based on substituent contributions.
Pharmacological Target Diversity
- mGlu5 Antagonists : The target compound, GRN-529, and basimglurant share mGlu5 modulation but differ in clinical applications. GRN-529 targets neuropathic pain, while basimglurant focuses on MDD .
- Bcl-xL Inhibitors : Pyrido-pyridazine derivatives (e.g., 6,7-dihydro-5H-pyrido[2,3-c]pyridazine) from inhibit Bcl-xL for cancer therapy, highlighting structural versatility of bicyclic cores despite divergent targets .
Clinical and Preclinical Progress
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
